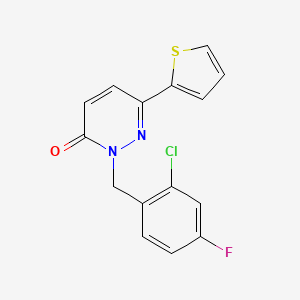

2-(2-chloro-4-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2OS/c16-12-8-11(17)4-3-10(12)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYRDAUTHFDEHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the thiophen-2-yl group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene ring to the pyridazinone core.

Attachment of the 2-chloro-4-fluorobenzyl group: This can be done through nucleophilic substitution reactions, where the benzyl group is introduced using appropriate benzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-(2-chloro-4-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this family might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Comparison of Benzyl Substituent Effects

Aryl Group Modifications at Position 6

The aryl group at position 6 influences electronic properties and biological interactions:

- 2-(2-Chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one : Replacing thiophene with furan reduces sulfur’s polarizability and alters π-π stacking interactions. Furan’s lower aromaticity may decrease stability compared to thiophene .

- 6-(4-Methoxyphenyl)pyridazin-3(2H)-one derivatives : Methoxy groups enhance solubility via hydrogen bonding but reduce lipophilicity compared to thiophene’s hydrophobic nature .

Table 2: Aryl Group Comparisons

Structural and Crystallographic Comparisons

Crystal structure analyses reveal how substituents affect molecular packing:

- 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one (C₁₉H₁₅F₃N₂O): Monoclinic crystal system (space group C2/c) with a = 20.902 Å, b = 4.2898 Å, c = 37.683 Å. The trifluoromethyl group induces steric strain, affecting packing efficiency .

Table 3: Crystallographic Data

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å) | Reference |

|---|---|---|---|---|

| 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl] derivative | Monoclinic | C2/c | a = 20.902, b = 4.2898, c = 37.683 |

Biological Activity

2-(2-Chloro-4-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies assessing its efficacy in different biological contexts.

Chemical Structure and Synthesis

The compound features a pyridazine core substituted with a chloro-fluorobenzyl group and a thiophene ring. The synthesis typically involves multi-step reactions, starting from readily available precursors. For instance, a common synthetic route includes the reaction of 2-chloro-4-fluorobenzyl alcohol with thiophene derivatives under specific conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The binding affinity and specificity can significantly influence its pharmacological effects.

Antimicrobial Properties

Several studies have reported on the antimicrobial properties of similar compounds containing pyridazine and thiophene moieties. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that modifications in the structure could enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against targets involved in cancer progression and inflammation. For instance, inhibition of specific kinases or proteases may contribute to its anticancer properties.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related pyridazine derivatives, reporting minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains.

Compound MIC (µg/mL) Target Organism Derivative A 10 Staphylococcus aureus Derivative B 25 Escherichia coli Derivative C 50 Pseudomonas aeruginosa -

Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values below 20 µM.

Cell Line IC50 (µM) MCF-7 15 A549 18 - Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific kinases associated with tumor growth. Results indicated promising inhibitory activity with IC50 values in the low micromolar range.

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-(2-chloro-4-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, and what critical parameters influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Condensation of hydrazine derivatives with diketones or β-ketoesters to form the pyridazinone core.

- Step 2: Substitution reactions to introduce the 2-chloro-4-fluorobenzyl and thiophen-2-yl groups, often using halogenated benzyl halides and thiophene derivatives as reactants .

Critical Parameters:

- Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but require reflux conditions to avoid decomposition.

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.

- Catalysts: Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) may accelerate benzylation steps .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Validates molecular weight (expected m/z ~349.8 for C₁₆H₁₁ClFN₂OS) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Detects carbonyl stretches (~1650–1700 cm⁻¹) and C-Cl/F bonds (~700–800 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and structural analogs?

Answer:

- Comparative Assays: Perform parallel evaluations (e.g., antimicrobial MIC assays) under standardized conditions to isolate structural effects.

- Structural Analysis: Use X-ray crystallography or DFT calculations to compare electronic/steric profiles of substituents (e.g., chloro vs. fluoro groups) .

- Data Normalization: Account for batch-to-batch purity variations (e.g., HPLC purity ≥95%) and solvent effects in dose-response curves .

Advanced: What strategies can optimize this compound’s pharmacokinetic properties through structural modifications?

Answer:

- Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., -OH, -COOH) to the benzyl moiety to enhance aqueous solubility.

- Metabolic Stability: Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to reduce hepatic clearance.

- SAR Studies: Systematically modify the thiophene ring (e.g., substitution at C5) to improve target binding affinity .

Basic: What in vitro assays are suitable for initial biological evaluation of this compound?

Answer:

- Antimicrobial Screening: Agar diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Anti-inflammatory Testing: COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA).

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to assess safety thresholds .

Advanced: How should researchers interpret crystallographic data for structural confirmation?

Answer:

- X-ray Diffraction: Analyze bond lengths (e.g., C=O ~1.21 Å) and angles (e.g., pyridazinone ring planarity) to validate the core structure.

- Disorder Modeling: Address electron density ambiguities in flexible substituents (e.g., benzyl groups) using refinement software (e.g., SHELXL) .

- Validation Tools: Cross-check with computational models (e.g., Mercury CCDC) to ensure geometric accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.